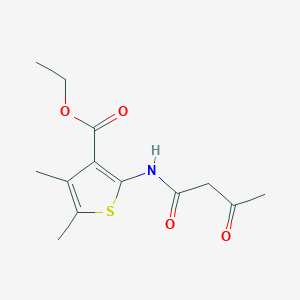

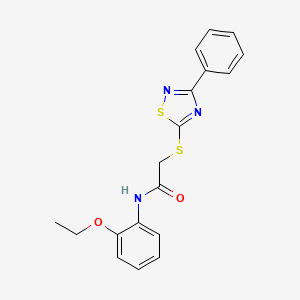

![molecular formula C23H18N4O2 B2415874 2-(苯并[d]异恶唑-3-基)-N-(2-(8-甲基咪唑并[1,2-a]吡啶-2-基)苯基)乙酰胺 CAS No. 1788678-51-2](/img/structure/B2415874.png)

2-(苯并[d]异恶唑-3-基)-N-(2-(8-甲基咪唑并[1,2-a]吡啶-2-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a core structure in the compound, has been well studied due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine moiety, a benzo[d]isoxazole moiety, and an acetamide group. The imidazo[1,2-a]pyridine and benzo[d]isoxazole moieties are heterocyclic structures that are considered privileged structures due to their occurrence in many natural products .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .科学研究应用

杂环化学和配体性质

- 配位化学中的杂环化合物:对含有吡啶-2,6-二基双(1H-苯并咪唑)和吡啶-2,6-二基双(1,3-苯并噻唑)的化合物的全面综述探讨了它们的制备、性质和络合物。这些化合物表现出显着的光谱性质、结构、磁性性质以及生物和电化学活性,暗示了杂环化合物在各种应用中的巨大潜力 (Boča et al., 2011).

生物活性和药理应用

噻吩类似物作为致癌物:合成了联苯胺和 4-氨基联苯的噻吩类似物,并评估了它们潜在的致癌性,证明了芳环结构在生物活性中的重要性,这可能对结构相似的化合物产生影响 (Ashby et al., 1978).

细胞色素 P450 同工酶抑制:对人肝微粒体中细胞色素 P450 同工酶的化学抑制剂的综述强调了此类化合物在药物代谢和潜在药物-药物相互作用中的重要性,这在药理学和毒理学研究中至关重要 (Khojasteh et al., 2011).

Hoechst 33258 及其类似物的 DNA 结合特性:Hoechst 33258 及其类似物以其与 B-DNA 小沟的强结合力而闻名,表明苯并咪唑基团在药物设计和 DNA 序列识别和结合研究中的潜力 (Issar & Kakkar, 2013).

非拉司坦的抗组胺特性:非拉司坦,其化学结构类似于苯并咪唑,可用作过敏性疾病的抗组胺药,强调了这些结构在药代动力学和药效学中的作用 (Sharma et al., 2021).

镇静催眠药和受体相互作用:扎来普隆是一种与苯并咪唑相似的非苯二氮卓类药物,用作镇静催眠药,展示了此类化合物与神经递质受体的相互作用 (Heydorn, 2000).

环境和健康影响

杂环胺摄入量和健康风险:从肉类中摄入杂环胺 (HCA) 及其与结直肠腺瘤风险之间的关联突出了此类化合物的健康影响 (Martínez Góngora et al., 2018).

mGluR5 拮抗剂在神经系统疾病中的应用:与查询化合物具有结构相似性的 mGluR5 拮抗剂因其在神经退行性疾病、成瘾、焦虑和疼痛管理中的潜在用途而受到探索 (Lea & Faden, 2006).

未来方向

The imidazo[1,2-a]pyridine moiety, a core structure in the compound, has been attracting substantial interest due to its potential pharmaceutical applications . Therefore, the development of new synthetic strategies and designing of new derivatives should be based on the most recent knowledge emerging from the latest research . This could provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

属性

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2/c1-15-7-6-12-27-14-20(25-23(15)27)16-8-2-4-10-18(16)24-22(28)13-19-17-9-3-5-11-21(17)29-26-19/h2-12,14H,13H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPRNSVEWUQYEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CC4=NOC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

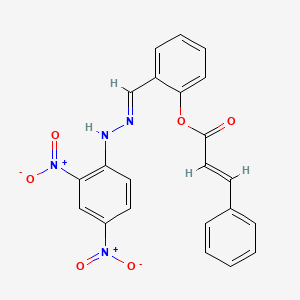

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)

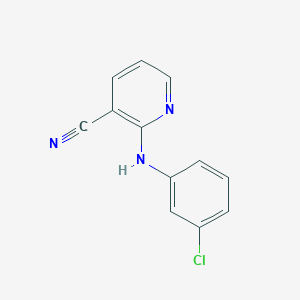

![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)

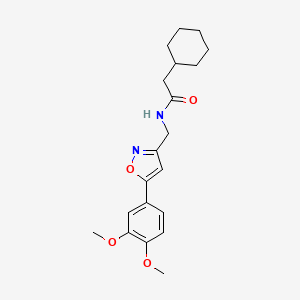

![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)

![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)

![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)